N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c1-9(18)15-13-7-6-12(8-14(13)17(21)22)23-11-4-2-10(3-5-11)16(19)20/h2-8H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGAVNHGBJHONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396050 | |
| Record name | Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58688-76-9 | |
| Record name | Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Nitro Substituted Phenylacetamide and Diaryl Ether Derivatives
N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide is classified as both a nitro-substituted phenylacetamide and a diaryl ether. These two classes of compounds are significant in their own right within the field of organic chemistry.
Nitro-Substituted Phenylacetamides: This class of compounds is characterized by the presence of a phenylacetamide core bearing one or more nitro (NO2) groups. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule. nih.gov Aromatic nitro compounds are crucial intermediates in the synthesis of a wide range of industrially important materials, including dyes, pharmaceuticals, and explosives. jcbsc.org Research has shown that the inclusion of a nitro group on a phenylacetamide ring can impact the biological activity of the molecule. For instance, some nitro-substituted phenylacetamide derivatives have been investigated for their potential as anticancer agents and urease inhibitors. nih.govnih.gov The position and number of nitro groups can modulate the compound's efficacy and properties. nih.gov
Diaryl Ethers: The diaryl ether motif consists of two aromatic rings linked by an oxygen atom. This structural unit is prevalent in numerous natural products and synthetic compounds with diverse biological activities. acs.orgnih.gov The diaryl ether linkage provides a degree of conformational flexibility while maintaining conjugation between the two aryl systems, which can be crucial for interaction with biological targets. researchgate.net This scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. acs.orgnih.gov The synthesis of diaryl ethers can be achieved through various methods, including Ullmann condensation and palladium-catalyzed coupling reactions, with newer methods continually being developed to improve efficiency and substrate scope. researchgate.netrsc.orgorganic-chemistry.org The presence of electron-withdrawing groups, such as nitro groups, on the aryl rings can influence the synthetic strategy for creating the ether linkage. acs.org
Significance of the Compound S Structural Motifs in Organic Synthesis and Functional Material Science
The distinct structural components of N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide—the nitro groups, the acetamide (B32628) linkage, and the diaryl ether core—each contribute to its chemical properties and potential applications.
The nitro groups are pivotal functional groups in organic synthesis. They can be readily reduced to amino groups, which are versatile precursors for the synthesis of a wide array of other functional groups and heterocyclic systems. This makes nitroaromatic compounds valuable intermediates in the production of pharmaceuticals and dyes. jcbsc.org The strong electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions, a key transformation in synthetic organic chemistry. acs.org In the context of materials science, the presence of nitro groups can lead to compounds with interesting optical and electronic properties, including potential applications in nonlinear optics.
Overview of Academic Research Trajectories for the Compound
Strategies for Phenoxy Ether Linkage Formation
The creation of the C-O-C diaryl ether bond is a cornerstone of the synthesis for this compound and its analogues. The selection of a synthetic strategy is dictated by the availability of starting materials, desired yield, and the electronic nature of the aromatic rings involved. Two principal pathways are the nucleophilic aromatic substitution (SNAr) and oxidative coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a widely utilized and effective method for forming diaryl ether bonds, particularly when one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups. rsc.orgrsc.org The nitro groups present in the precursors to this compound serve as powerful activating groups, making the SNAr mechanism highly favorable. rsc.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile (a phenoxide) attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org Subsequent departure of a leaving group, typically a halide, re-establishes aromaticity and yields the diaryl ether.
A common and practical application of the SNAr mechanism is the base-catalyzed condensation of a phenol (B47542) with an activated halogenated nitrobenzene (B124822). rsc.org For the synthesis of analogues like N-[4-(4-nitrophenoxy)phenyl]acetamide, this involves the reaction of a substituted aminophenol with a nitro-substituted halobenzene. nih.gov
For instance, the synthesis of the intermediate 4-(4-nitrophenoxy)aniline is achieved by reacting 4-aminophenol with 4-nitrofluorobenzene. nih.govjsynthchem.com The fluorine atom is an excellent leaving group for SNAr reactions, and the nitro group in the para position of 4-nitrofluorobenzene strongly activates the ring toward nucleophilic attack by the phenoxide generated from 4-aminophenol. rsc.org
The general reaction is as follows:
A base deprotonates the hydroxyl group of the phenol to form a more nucleophilic phenoxide ion.
The phenoxide ion attacks the carbon atom bearing the halogen on the activated nitrobenzene ring.
The negative charge is delocalized by the nitro group through resonance, stabilizing the Meisenheimer intermediate.
The halide ion is eliminated, and the aromatic diaryl ether is formed.
This method is highly efficient for producing nitro-substituted diaryl ethers, which are key precursors to the target molecule. rsc.org
The efficiency and yield of the SNAr condensation reaction are highly dependent on the reaction conditions. Key factors for optimization include the choice of base and solvent.
Basic Catalysis: A base is essential to deprotonate the phenol, increasing its nucleophilicity. While strong bases like sodium hydride (NaH) can be used, milder inorganic bases are often preferred for their ease of handling and cost-effectiveness. researchgate.net Anhydrous potassium carbonate (K₂CO₃) is a frequently used and effective base for these reactions. nih.govjsynthchem.comresearchgate.net It is sufficiently basic to generate the required phenoxide concentration without causing unwanted side reactions.
Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents are ideal for SNAr reactions. Dimethylformamide (DMF) is a common and highly effective solvent for this transformation. nih.govjsynthchem.com Its high polarity helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. wikipedia.org Furthermore, DMF's aprotic nature prevents it from solvating the nucleophile as strongly as protic solvents would, leaving the phenoxide more reactive.
A well-documented example is the synthesis of 4-(4-nitrophenoxy)aniline, an analogue precursor, which is prepared by heating a mixture of 4-aminophenol, 4-nitrofluorobenzene, and anhydrous K₂CO₃ in DMF at 373 K (100 °C). nih.govjsynthchem.com These optimized conditions lead to high yields of the desired diaryl ether.
Table 1: Optimized Reaction Conditions for SNAr Synthesis of a Diaryl Ether Intermediate
| Parameter | Condition | Rationale | Source(s) |
| Reactant 1 | 4-Aminophenol | Phenolic nucleophile source | nih.gov, jsynthchem.com |
| Reactant 2 | 4-Nitrofluorobenzene | Activated aromatic halide | nih.gov, jsynthchem.com |
| Base | Anhydrous K₂CO₃ | Deprotonates phenol to form phenoxide | nih.gov, jsynthchem.com |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent stabilizes intermediate | nih.gov, jsynthchem.com |
| Temperature | 373 K (100 °C) | Provides sufficient energy for reaction | nih.gov, jsynthchem.com |
| Atmosphere | Inert | Prevents oxidation and side reactions | nih.gov, jsynthchem.com |
| Yield | 86% | High efficiency under optimized conditions | nih.gov, jsynthchem.com |
Oxidative coupling represents an alternative strategy for forming C-O bonds in diaryl ethers. This class of reactions involves the oxidation of phenols to generate reactive intermediates that can then couple. researchgate.net Unlike SNAr, this method does not necessarily require pre-functionalized starting materials with leaving groups, making it an atom-economical approach. researchgate.net These reactions are often catalyzed by transition metal complexes. researchgate.net
The mechanism of oxidative phenol coupling typically proceeds through the formation of phenoxy radicals. researchgate.netacs.org The process can be initiated by a one-electron oxidant, often a metal catalyst.
The key steps are:
Oxidation: A phenol is oxidized by a metal catalyst or another oxidizing agent, resulting in the formation of a phenoxy radical. This involves the removal of a hydrogen atom (electron and proton) from the hydroxyl group. researchgate.net
Radical Coupling: The generated phenoxy radical is a resonance-stabilized species with radical character distributed across the oxygen atom and the ortho and para positions of the aromatic ring. acs.org Two of these radicals can couple, or one radical can attack a neutral phenol molecule. researchgate.net While C-C coupling at the ortho or para positions is often kinetically favored, C-O coupling can occur to form the diaryl ether linkage. researchgate.net
Tautomerization/Re-aromatization: The coupled intermediate, a dienone, then undergoes tautomerization to re-establish the aromaticity of the rings, yielding the stable diaryl ether product.
The selectivity between C-C and C-O coupling can be a significant challenge. C-O coupling is often favored when the ortho and para positions of the phenol are sterically blocked, directing the reaction towards ether formation. researchgate.net
The success and selectivity of oxidative coupling reactions are highly sensitive to the reaction parameters, primarily the choice of oxidant and the reaction temperature.
Oxidant Selection: A wide variety of oxidants can be employed, ranging from transition metal salts (e.g., copper, vanadium) to hypervalent iodine reagents. rsc.orgresearchgate.net The choice of oxidant is critical as it influences the rate of radical generation and can affect the selectivity of the coupling. For example, in some systems, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) have been shown to be effective oxidants. The optimization process involves screening various oxidants to identify the one that provides the highest yield of the desired diaryl ether product over potential side products.
Temperature: The reaction temperature is another crucial variable that must be optimized. In one study on oxidative bromodifluoromethylation, increasing the temperature from room temperature to 70 °C dramatically increased the product yield from 29% to 76%. Similarly, in a copper-catalyzed C-O cross-coupling reaction, 120 °C was determined to be the optimal temperature for achieving a more rapid and efficient transformation. jsynthchem.com Optimization typically involves running the reaction at various temperatures to find the ideal balance between reaction rate and product stability, as higher temperatures can sometimes lead to decomposition.
Table 2: Example of Optimization Parameters in an Oxidative Coupling Reaction
| Entry | Oxidant | Temperature (°C) | Yield (%) |
| 1 | Phenanthraquinone (PQ) | 25 | 22 |
| 2 | N-Bromosuccinimide (NBS) | 25 | 29 |
| 3 | N-Bromosuccinimide (NBS) | 70 | 76 |
This table is adapted from a representative oxidative coupling study to illustrate the impact of oxidant and temperature optimization. Source:
Oxidative Coupling Approaches for Diarylether Formation
Introduction and Chemical Transformation of Acetamide and Nitro Functional Groups
The molecular architecture of this compound incorporates two key functional groups that dictate its chemical properties and synthetic accessibility: the acetamide and the nitro moieties. The acetamide group, an amide derived from acetic acid, significantly influences the electronic properties of the aromatic ring to which it is attached. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, rendering the group an activator and an ortho, para-director in electrophilic aromatic substitution reactions. docbrown.infochemistrysteps.com Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. masterorganicchemistry.com The interplay of these functional groups on the diaryl ether scaffold presents unique challenges and opportunities in the synthesis of this compound and its analogues. The synthetic pathways generally involve the sequential or convergent assembly of the molecule, leveraging well-established chemical transformations such as acylation and nitration.
Acylation Reactions for Acetamide Moiety Formation
The introduction of the acetamide moiety onto an aromatic amine is a fundamental transformation in organic synthesis, typically achieved through acylation. ijcrt.org This reaction involves the treatment of a primary or secondary amine with an acetylating agent. Common reagents for this purpose include acetic anhydride (B1165640) and acetyl chloride, often in the presence of a base or an acid catalyst to facilitate the reaction. ijcrt.orgmdpi.com The process is crucial for synthesizing a wide array of pharmaceutical compounds and functional materials where the acetamide group serves to modulate the reactivity and physical properties of the parent amine. quora.com
Secondary Acetylation of Amine Intermediates
In the context of synthesizing this compound, the final step is often the acylation of a pre-formed diaryl ether amine intermediate. This process, which converts a primary aromatic amine into a secondary acetamide, is a critical transformation.
A representative synthesis for an analogous compound, N-[4-(4-nitrophenoxy)phenyl]acetamide, illustrates this step clearly. The synthesis begins with the formation of the diaryl ether, 4-(4-nitrophenoxy)aniline, followed by its acetylation. nih.gov In this second step, the amine intermediate is reacted with acetyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF), with a base such as triethylamine (B128534) added to neutralize the HCl byproduct. nih.gov The reaction mixture is typically heated to ensure completion. nih.gov
Similarly, the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide is achieved by the acetylation of 4-methoxy-2-nitroaniline (B140478) using acetic anhydride in glacial acetic acid. nih.gov This method highlights the use of acetic anhydride as the acetylating agent, a common alternative to the more reactive acetyl chloride. iucr.org The reaction can often proceed at room temperature over several hours. nih.gov
These reactions exemplify the general strategy for the formation of the acetamide group in complex molecules. The choice of acetylating agent and reaction conditions can be tailored based on the reactivity of the specific amine intermediate.
Table 1: Examples of Acylation Reactions for Acetamide Formation
| Starting Amine | Acetylating Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-(4-Nitrophenoxy)aniline | Acetyl chloride | Tetrahydrofuran | Reflux, 2h | N-[4-(4-Nitrophenoxy)phenyl]acetamide | 92% | nih.gov |
| 4-Methoxy-2-nitroaniline | Acetic anhydride | Glacial acetic acid | Room temp, 18h | N-(4-Methoxy-2-nitrophenyl)acetamide | - | nih.gov |
| 4-Methoxy-3-nitroaniline | Acetic anhydride | Glacial acetic acid | Reflux, 2h | N-(4-Methoxy-3-nitrophenyl)acetamide | - | iucr.org |
| 4-Hydroxy-2-nitroaniline | Acetic anhydride | Acetonitrile/Water | Ice bath | N-(4-Hydroxy-2-nitrophenyl)acetamide | - | nih.gov |
Nitration Reactions via Electrophilic Aromatic Substitution
Nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process for introducing a nitro (-NO₂) group onto an aromatic ring. unacademy.com This transformation is pivotal in the synthesis of many industrial intermediates, explosives, and pharmaceuticals. jcbsc.org The reaction typically involves treating an aromatic compound with a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid. jcbsc.orgyoutube.com The sulfuric acid acts as a catalyst, facilitating the formation of the active electrophile required to attack the electron-rich aromatic ring. libretexts.org
The mechanism proceeds in several steps: generation of the electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), and finally, deprotonation to restore aromaticity and yield the nitroaromatic product. youtube.comjove.com
Generation and Reactivity of Nitronium Ion (NO₂⁺)
The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.com Standard nitrating conditions using a mixture of concentrated nitric acid and sulfuric acid generate this powerful electrophile through an acid-base reaction. purechemistry.org Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid. jove.com This protonated nitric acid then loses a molecule of water to form the linear and highly electrophilic nitronium ion. libretexts.orgjove.com
Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Regioselectivity and Directing Group Influence (Ortho/Para Directing Effects)
When an electrophilic aromatic substitution reaction is performed on a substituted benzene ring, the existing substituent group determines the position(s) of the incoming electrophile. longdom.org This phenomenon is known as the directing effect. Substituents are broadly classified as either ortho, para-directors or meta-directors. masterorganicchemistry.com
Groups that donate electron density to the ring are known as activating groups and are typically ortho, para-directors. youtube.com Conversely, electron-withdrawing groups are deactivating and are generally meta-directors. masterorganicchemistry.com
In the synthesis of this compound, the directing effects of the acetamido and phenoxy groups are paramount.
Acetamido Group (-NHCOCH₃): This group is a moderately activating, ortho, para-director. The nitrogen atom's lone pair can donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. docbrown.info
Phenoxy Group (-OAr): The alkoxy group is also an activating, ortho, para-director for similar resonance-based reasons. organicmystery.com
Therefore, in a precursor molecule like N-[4-(4-nitrophenoxy)phenyl]acetamide, nitration would be directed to the positions ortho to the acetamido group. Since the para position is already occupied by the nitrophenoxy group, the incoming nitro group would preferentially add to the C2 position. The existing nitro group on the phenoxy ring is a deactivator and meta-director, which would influence any further substitution on that specific ring. chemistrysteps.com
Table 2: Directing Effects of Relevant Functional Groups
| Functional Group | Chemical Formula | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| Acetamido | -NHCOCH₃ | Activating | ortho, para |
| Alkoxy/Phenoxy | -OR / -OAr | Activating | ortho, para |
| Nitro | -NO₂ | Deactivating | meta |
| Amino | -NH₂ | Activating | ortho, para |
| Hydroxyl | -OH | Activating | ortho, para |
Strategies for Isomer Control and Separation
A common challenge in electrophilic aromatic substitution reactions, including nitration, is the formation of multiple isomers. jcbsc.org For instance, the nitration of an acetanilide (B955) can yield both ortho and para substituted products. jcbsc.org The ratio of these isomers can be influenced by several factors, making isomer control a key aspect of synthetic strategy.
Reaction Control:
Steric Hindrance: The para position is generally less sterically hindered than the ortho positions, which can lead to the para isomer being the major product, especially with bulky reactants. khanacademy.org
Temperature: Nitration reactions are often exothermic. jcbsc.org Maintaining a low and controlled temperature (e.g., below 20°C) is crucial not only for safety but also to potentially influence the isomer ratio and prevent over-nitration. jcbsc.orgreddit.com
Solvent and Reagents: The choice of solvent and nitrating agent can affect regioselectivity. For example, nitration of acetanilides with nitrogen dioxide in the presence of ozone has been shown to be highly selective for the ortho position.
Separation Techniques: Even with optimized reaction conditions, a mixture of isomers is often unavoidable. Therefore, efficient separation and purification methods are essential.
Recrystallization: Isomers often exhibit different solubilities in a given solvent system. This difference can be exploited through fractional recrystallization to isolate the desired product in high purity. For example, p-nitroacetanilide can be purified from its ortho isomer by recrystallization from an ethanol-water mixture. jcbsc.org
Chromatography: For more challenging separations where solubility differences are minimal, column chromatography is a powerful technique. Methods like High-Performance Liquid Chromatography (HPLC) can be used to separate isomers based on their differential interactions with a stationary phase. researchgate.netresearchgate.net
By combining careful control of reaction parameters with effective purification techniques, chemists can successfully synthesize the desired isomer of complex molecules like this compound.
Advanced Synthetic Techniques and Green Chemistry Approaches
Solid-phase synthesis is a powerful technique for the rapid generation of large collections of related compounds, known as combinatorial libraries. This methodology has been effectively adapted for the synthesis of diaryl ethers and their analogues. nih.gov The core principle involves anchoring one of the starting materials to a solid support, typically a polymer resin, and then carrying out the subsequent chemical transformations. After the synthesis is complete, the final product is cleaved from the resin. nih.gov
An efficient method for synthesizing diaryl ethers on solid supports involves a copper(I)-mediated coupling reaction. nih.gov In this approach, either a phenol or an aryl halide is immobilized on the resin. The coupling partner (an aryl iodide/bromide or a phenol, respectively) is then added in solution, and the reaction is promoted by a copper(I) salt, such as CuCl, in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov These conditions, adapted from solution-phase chemistry, have been optimized to facilitate the coupling of even sterically hindered or electronically deactivated aryl groups, ensuring the generation of a diverse library of compounds. nih.gov
A key component of this strategy is the linker used to attach the molecule to the solid support. Advanced linkers, such as those based on cinnamic acid, offer versatility in the cleavage step. For example, the final diaryl ether products can be released from the resin through saponification or ozonolysis, with the latter offering the potential to generate additional compound variations by simply altering the cleavage conditions. nih.gov This approach allows for the isolation of target compounds in good to excellent yields and high purities, making it a valuable tool for drug discovery and materials science. nih.gov The synthesis of diaryltriazoles on a modified Wang resin using copper(I) or ruthenium(II)-catalyzed cycloaddition further demonstrates the utility of solid-phase methods for creating libraries of complex diaryl structures. nih.gov
Enzymatic catalysis represents a cornerstone of green chemistry, offering high selectivity and mild reaction conditions that minimize waste and energy consumption. nih.govpolimi.it In the context of synthesizing analogues of this compound, enzymes can be particularly useful for specific functional group transformations, such as the acetylation of an amino group. Lipases, a class of enzymes that typically catalyze the hydrolysis of fats, are widely used for their ability to perform stereoselective and regioselective acylation reactions in organic solvents. nih.govacs.org
The chemoselective monoacetylation of an aminophenol, a key structural motif in many pharmaceutical intermediates, can be effectively carried out using an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B). acs.orgacs.org This enzymatic approach allows for the selective acylation of the amino group while leaving the hydroxyl group untouched. acs.org The choice of acyl donor is critical for reaction efficiency; vinyl acetate (B1210297) is often preferred as it leads to an irreversible reaction and generally gives the best results. acs.orgacs.org
The reaction is typically performed in an organic solvent like tetrahydrofuran (THF). acs.org While other solvents such as tert-butanol (B103910) might yield higher conversion, they can sometimes lead to the non-selective, complete acetylation of the substrate. acs.org By optimizing parameters such as catalyst loading, temperature, and the molar ratio of substrate to acyl donor, high conversion rates can be achieved. acs.org For example, in the acetylation of 2-aminophenol (B121084) using Novozym 435 and vinyl acetate, a conversion of 74.6% was achieved in 10 hours under optimized conditions. acs.org This lipase-mediated approach provides a sustainable and highly selective alternative to traditional chemical methods for introducing the acetamide functionality. nih.govacs.org
Table 2: Key Parameters in Lipase-Mediated Acetylation of 2-Aminophenol
| Parameter | Optimal Condition/Reagent | Rationale | Citations |
|---|---|---|---|
| Enzyme | Novozym 435 (Immobilized CalB) | High activity and selectivity for N-acetylation. | acs.orgacs.org |
| Acyl Donor | Vinyl Acetate | Leads to an irreversible reaction, improving yield. | acs.orgacs.org |
| Solvent | Tetrahydrofuran (THF) | Balances enzyme activity and reaction selectivity. | acs.org |
| Substrate:Donor Ratio | 1:5 | Optimal conversion; higher ratios can inhibit the enzyme. | acs.org |
| Temperature | Varies (e.g., Room Temp) | Mild conditions preserve enzyme stability. | nih.gov |
Methodologies for Purification and Isolation of Synthetic Products
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. jcbsc.org The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of a crystalline solid. Impurities, which are present in smaller quantities or have different solubility profiles, tend to remain in the solution (mother liquor). jcbsc.org
This method has been successfully applied to purify N-acetylated diaryl ether compounds. For example, the related compound N-[4-(4-nitrophenoxy)phenyl]acetamide was purified by recrystallization from toluene, yielding the product with a 92% recovery. nih.govresearchgate.net Similarly, N-(4-methoxy-2-nitrophenyl)acetamide, another structural analogue, was purified by recrystallizing it twice from an aqueous solution. nih.gov The choice of solvent is critical for effective purification. In the purification of N-(4-nitrophenyl) acetamide, a binary mixture of ethanol (B145695) and water was used to improve both the yield and the purity of the final crystalline product. jcbsc.org The selection of an appropriate recrystallization solvent is key to maximizing the recovery of the pure compound while effectively removing contaminants.
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For the purification of synthetic products like this compound, column chromatography and thin-layer chromatography (TLC) are particularly valuable. jcbsc.orgiucr.org
Column chromatography, where the stationary phase (commonly silica (B1680970) gel or alumina) is packed into a column, is a standard method for purifying compounds on a preparative scale. The crude product is loaded onto the top of the column, and a solvent (the mobile phase) is passed through, carrying the components down the column at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected, and those containing the pure product are combined. For instance, N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide was purified by chromatography over a silica gel column using a hexane:ethyl acetate mixture as the eluent. iucr.org
Thin-Layer Chromatography (TLC) uses a thin layer of adsorbent material coated on a plate. While often used for analytical purposes, such as monitoring reaction progress, it can be scaled up for preparative separations (preparative TLC). jcbsc.org In this technique, the crude mixture is applied as a band onto a larger plate, which is then developed in a solvent chamber. After development, the separated bands corresponding to different components are visualized (e.g., under UV light), and the band containing the desired product is physically scraped from the plate. The pure compound is then extracted from the adsorbent material with a suitable solvent. mst.edu
Structural Characterization and Conformational Analysis of N 2 Nitro 4 4 Nitrophenoxy Phenyl Acetamide
Spectroscopic Methodologies for Molecular Structure Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of a compound by analyzing the interaction of the molecule with electromagnetic radiation.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR): This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide, one would expect to observe distinct signals for the aromatic protons on both phenyl rings, the amide proton (NH), and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for assigning these protons to their specific positions in the molecule.
¹³C-NMR (Carbon-13 NMR): This method would identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the acetamide group and the aromatic carbons. The chemical shifts of the carbon atoms would be indicative of their electronic environment.
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.
LC/HRMS (Liquid Chromatography/High-Resolution Mass Spectrometry): This technique would be used to determine the accurate molecular weight of this compound, allowing for the confirmation of its elemental composition.
MS/MS (Tandem Mass Spectrometry): By inducing fragmentation of the molecular ion, MS/MS experiments would reveal characteristic fragment ions. The fragmentation pattern would provide valuable information about the different structural motifs within the molecule, such as the loss of the acetamide group or cleavage of the ether linkage.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for:
N-H stretching of the amide group.
C=O stretching of the amide group.
N-O stretching of the two nitro groups.
C-O-C stretching of the ether linkage.
Aromatic C-H and C=C stretching.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the nitrophenoxy and acetamidophenyl groups, would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
A single-crystal X-ray diffraction analysis of this compound would provide detailed information on:
Asymmetric Unit: This would reveal if there is one or more than one molecule in the fundamental repeating unit of the crystal lattice.
Molecular Conformation: The analysis would determine bond lengths, bond angles, and torsion angles within the molecule. This would provide insights into the planarity of the phenyl rings and the orientation of the acetamide and nitro substituents relative to the rings and to each other. The dihedral angle between the two phenyl rings would also be a key feature of the molecular conformation.
Dihedral Angle Analysis between Aromatic Rings and Substituents
The spatial arrangement of the constituent parts of this compound has been elucidated through a detailed analysis of the dihedral angles. In molecule M1, the acetamide group, the benzene (B151609) ring to which it is attached, and the 4-nitrophenol (B140041) group are all nearly planar. nih.gov However, these planar groups are twisted with respect to each other. The dihedral angle between the acetamide group and its adjacent benzene ring is 44.77 (7)°. nih.govresearchgate.net The dihedral angle between the two benzene rings is 64.46 (4)°. nih.govresearchgate.net
Molecule M2 displays a different conformation. The dihedral angle between the acetamide group and its neighboring benzene ring is significantly smaller at 19.06 (7)°. nih.govresearchgate.net The two benzene rings in M2 are more twisted relative to each other than in M1, with a dihedral angle of 80.84 (4)°. nih.govresearchgate.net This conformational polymorphism highlights the molecule's flexibility. In a related compound, N,N-Bis(4-nitrophenyl)acetamide, the dihedral angles between the amide group and the two benzene rings are 39.66 (6)° and 63.04 (7)°, with the two phenyl rings having a dihedral angle of 86.04 (7)° between them. nih.gov In another similar structure, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide substituent is twisted out of the phenyl plane by a dihedral angle of 47.24 (6)°. iucr.org
| Description | Molecule M1 | Molecule M2 |
|---|---|---|
| Acetamide Group / Adjacent Benzene Ring | 44.77 (7) | 19.06 (7) |
| Between Benzene Rings | 64.46 (4) | 80.84 (4) |
Intermolecular Interactions in Crystal Packing
The crystal structure of this compound is stabilized by a network of intermolecular interactions, including classical hydrogen bonds and π–π stacking, which together create a robust three-dimensional architecture.
Classical hydrogen bonds play a pivotal role in the crystal packing of this compound. The two independent molecules, M1 and M2, are interlinked through N—H···O hydrogen bonds, forming C(4) chains that propagate along the semanticscholar.org crystallographic direction. nih.govresearchgate.net These chains are further connected by C–H···O interactions, which result in the formation of R²₂(10) rings. nih.govresearchgate.net The presence of both N—H···O and C–H···O hydrogen bonds is a common feature in the crystal structures of related acetamide derivatives, contributing significantly to their stability. iucr.org For instance, in N,N-Bis(4-nitrophenyl)acetamide, molecules are linked by pairs of C—H⋯O hydrogen bonds, creating inversion dimers which then form chains. nih.gov
| Interaction | Description |
|---|---|
| N—H···O | Forms C(4) chains along semanticscholar.org |
| C–H···O | Interlinks C(4) chains to form R²₂(10) rings |
| Interaction Type | Centroid-Centroid Distance (Å) |
|---|---|
| Between nitro-substituted benzene rings | 3.5976 (18) |
| Additional π–π interaction | 3.8814 (10) |
Theoretical and Computational Chemistry Studies of N 2 Nitro 4 4 Nitrophenoxy Phenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Fukui functions are a key concept in conceptual DFT, serving as a local reactivity descriptor. They indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. The Fukui function, ƒ(r), essentially measures the change in electron density at a particular point in space when the total number of electrons in the system changes.
For a given molecule, two main types of Fukui functions are considered:
ƒ+(r) : This function relates to the addition of an electron and thus indicates the most likely sites for a nucleophilic attack . A higher value of ƒ+(r) at a particular atom suggests it is more electrophilic and therefore more susceptible to attack by a nucleophile.
ƒ-(r) : This function is associated with the removal of an electron and points to the most probable sites for an electrophilic attack . A higher value of ƒ-(r) at an atom indicates it is more nucleophilic and thus more likely to be attacked by an electrophile.
In N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide, the presence of strong electron-withdrawing nitro groups significantly influences the distribution of electron density and, consequently, the Fukui functions. The nitro groups pull electron density away from the aromatic rings, creating regions that are electron-deficient.
Below is a hypothetical data table illustrating the predicted reactive sites based on Fukui functions for this compound. The values are qualitative and intended for illustrative purposes to demonstrate the application of this computational tool.
| Atomic Site | Predicted ƒ+(r) (Nucleophilic Attack) | Predicted ƒ-(r) (Electrophilic Attack) | Rationale |
| Carbon atoms on the 2-nitro-4-phenoxyphenyl ring | High | Low | The strong electron-withdrawing effect of the nitro group at position 2 and the ether linkage makes the aromatic carbons electrophilic. |
| Nitrogen atoms of the nitro groups | High | Low | The nitrogen atoms in the nitro groups are highly electron-deficient and are primary sites for nucleophilic attack. |
| Oxygen atoms of the nitro groups | Moderate | Moderate | The oxygen atoms have lone pairs but are also part of a strongly electron-withdrawing group. |
| Carbonyl carbon of the acetamide (B32628) group | High | Low | The carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom. |
| Oxygen atom of the ether linkage | Low | High | The oxygen atom of the ether linkage possesses lone pairs of electrons, making it a potential site for electrophilic attack. |
| Nitrogen atom of the acetamide group | Low | High | The nitrogen atom of the acetamide group has a lone pair, but its nucleophilicity is reduced by resonance with the carbonyl group. |
It is important to note that in some cases, particularly in systems with strong electron-attracting groups like nitro groups, negative values for Fukui functions can be observed. mdpi.com This phenomenon is often associated with nodes in the wave function and highlights the complexity of interpreting reactivity based solely on electron density approximations. mdpi.com
Molecular Modeling and Docking Simulations for Interaction Prediction
For a molecule like this compound, docking simulations would involve placing the molecule into the active site of a target protein and calculating the binding affinity, often expressed as a docking score. The score is influenced by various interactions, including:
Hydrogen Bonding: The acetamido group (N-H and C=O) and the nitro groups (O=N=O) are potential hydrogen bond donors and acceptors, respectively. These interactions are highly directional and play a significant role in ligand binding.
Hydrophobic Interactions: The phenyl rings of the molecule can engage in hydrophobic interactions with nonpolar residues in the protein's active site.
π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
In related nitro-substituted aromatic compounds, molecular docking studies have been employed to investigate their potential as inhibitors for various enzymes. For instance, nitro benzamide (B126) derivatives have been studied for their anti-inflammatory activity by docking them into the active site of inducible nitric oxide synthase (iNOS). researchgate.net These studies revealed that the number and orientation of the nitro groups significantly influence the binding efficiency. researchgate.net Similarly, phenoxyacetanilide derivatives have been evaluated as potential non-steroidal anti-inflammatory drugs through docking simulations with the cyclooxygenase-2 (COX-2) enzyme. semanticscholar.org
A hypothetical docking simulation for this compound with a target protein might reveal key interactions, as illustrated in the table below.
| Functional Group of Ligand | Potential Interacting Residue in Protein | Type of Interaction |
| Acetamido N-H | Aspartate, Glutamate (side chain carboxylate) | Hydrogen Bond (Donor) |
| Acetamido C=O | Arginine, Lysine (side chain amine) | Hydrogen Bond (Acceptor) |
| Nitro Group Oxygens | Serine, Threonine (side chain hydroxyl) | Hydrogen Bond (Acceptor) |
| Phenyl Rings | Phenylalanine, Leucine, Valine | π-π Stacking, Hydrophobic |
| Ether Oxygen | Water molecule in the active site | Hydrogen Bond (Acceptor) |
Analysis of Substituent Electronic Effects (Electron-Withdrawing/Donating Properties)
Electron-Withdrawing Groups (EWGs):
Nitro Group (-NO2): The nitro group is a very strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution. libretexts.org This effect is due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). The resonance effect delocalizes the pi-electrons of the ring onto the nitro group, creating a positive charge on the ring. libretexts.org
Electron-Donating Groups (EDGs) and Other Effects:
Phenoxy Group (-OPh): The ether oxygen has lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M), making it an activating group and ortho-, para-directing. libretexts.org However, the oxygen atom is also electronegative, exerting a negative inductive effect (-I). libretexts.org In the case of ethers, the resonance effect typically outweighs the inductive effect. libretexts.org
The interplay of these electronic effects across the entire molecule of this compound creates a complex electronic landscape. The two nitro groups strongly deactivate their respective phenyl rings, making them electron-poor. The acetamido and phenoxy groups, while having some activating character, are attached to rings that are also substituted with deactivating nitro groups.
The following table summarizes the electronic effects of the key substituents in this compound.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| Nitro (-NO2) | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-M) | Strong Deactivation |
| Acetamido (-NHCOCH3) | Weak Electron-Withdrawing (-I) | Strong Electron-Donating (+M) | Activation (ortho-, para-directing) |
| Phenoxy (-OPh) | Electron-Withdrawing (-I) | Electron-Donating (+M) | Activation (ortho-, para-directing) |
Mechanistic Insights into Biological Activities: an in Vitro Perspective
Molecular Targets and Biochemical Pathway Modulation
Enzyme Inhibition Mechanisms
Research into the enzyme inhibition mechanisms of compounds structurally similar to N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide has pointed towards the modulation of key enzymes involved in inflammation and tissue remodeling.
Pro-inflammatory Enzymes: Phenylacetamide derivatives have been investigated for their potential to inhibit pro-inflammatory enzymes. While specific data on this compound is not available, related structures are known to interfere with inflammatory cascades.
Matrix Metalloproteinase-9 (MMP-9): The inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, is a significant area of research for compounds with a phenoxyacetamide scaffold. MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, a process implicated in cancer metastasis and inflammatory diseases. Although direct inhibition studies on this compound are lacking, the general structural motif is of interest for its potential to interact with the catalytic domain of MMPs.
Cellular Mechanistic Studies (In Vitro Models)
In vitro studies on cell lines provide valuable information on the cellular effects of chemical compounds. While specific data for this compound is limited, studies on related phenylacetamide derivatives have demonstrated effects on cell viability and microbial growth.
Induction of Apoptosis in Various Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies on various phenylacetamide derivatives have shown pro-apoptotic activity in cancer cell lines. tbzmed.ac.ir For instance, certain derivatives have been found to trigger apoptosis through the upregulation of pro-apoptotic proteins and activation of caspases. tbzmed.ac.ir However, no specific studies have been published detailing the apoptotic effects of this compound on any cell line.
Inhibition of Cell Proliferation
The antiproliferative effects of phenylacetamide derivatives have been documented against several cancer cell lines. These compounds can inhibit cell growth in a dose-dependent manner. tbzmed.ac.ir The underlying mechanisms often involve the induction of cell cycle arrest and apoptosis. Again, specific data on the inhibition of cell proliferation by this compound is not currently available in the scientific literature.
Interference with Microbial Metabolic Pathways and Cell Wall Synthesis (e.g., Antimycobacterial Mechanisms)
The 2-phenoxy-N-phenylacetamide scaffold is recognized for its potential in developing novel antitubercular agents. mdpi.com A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally similar to the compound of interest, have demonstrated potent in vitro activity against Mycobacterium tuberculosis. mdpi.com One of the most potent compounds in this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against both the H37Rv strain and a rifampin-resistant strain of M. tuberculosis. mdpi.com
The general mechanism of action for many nitro-containing compounds against microbes involves their reduction within the cell to produce toxic intermediates, such as nitroso and superoxide (B77818) species. mdpi.com These reactive species can then covalently bind to and damage essential biomolecules like DNA, leading to cell death. mdpi.com While the precise mechanism for phenoxyacetamide derivatives is not fully elucidated, it is plausible that they interfere with critical metabolic pathways or the synthesis of the mycobacterial cell wall. However, specific studies detailing how this compound interferes with microbial metabolic pathways or cell wall synthesis have not been reported.
Structure-Activity Relationship (SAR) Studies from a Mechanistic Stance
The biological activity of this compound, a member of the nitrodiphenyl ether class of compounds, is intrinsically linked to its molecular architecture. As an inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), its efficacy is determined by how well it fits into the active site of this enzyme, a principle governed by the structure-activity relationship (SAR). Mechanistic SAR studies for this specific compound are not extensively documented in publicly available literature; however, a comprehensive understanding can be extrapolated from research on structurally analogous diphenyl ether herbicides.
The core structure, a diphenyl ether scaffold, is paramount for its herbicidal action. This is complemented by specific functional groups that modulate its inhibitory potency. The primary mechanism of action for this class of herbicides is the competitive inhibition of PPO, an enzyme crucial for the biosynthesis of both chlorophyll (B73375) and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen that causes rapid lipid peroxidation and membrane damage, ultimately leading to cellular death.
Key Structural Features Influencing PPO Inhibition:
The Diphenyl Ether Bridge: The ether linkage is a critical component, providing the necessary conformational flexibility for the molecule to adopt the optimal orientation within the PPO active site.
Substituents on the Phenyl Rings: The nature, position, and electronic properties of substituents on both phenyl rings are major determinants of herbicidal activity.
Nitro Group: The presence of a nitro (-NO2) group, particularly at the ortho position (position 2) of the phenyl ring bearing the acetamide (B32628) group, is crucial for high activity. This is a common feature among many potent diphenyl ether PPO inhibitors. For instance, studies on acifluorfen (B165780) analogues have demonstrated that 2-nitro benzoyl derivatives exhibit significantly higher herbicidal activity compared to their 2-methoxy counterparts. The strong electron-withdrawing nature of the nitro group is thought to enhance the molecule's interaction with the enzyme's active site.
The Acetamide Moiety: The N-[phenyl]acetamide portion of the molecule also plays a significant role. While direct SAR studies on the acetamide group of this compound are scarce, research on analogous compounds provides valuable insights. For example, in the case of acifluorfen, the free carboxylic acid is active, but its methyl ester (acifluorfen-methyl) often shows enhanced activity, which can be attributed to improved uptake and translocation within the plant, with subsequent conversion to the active acid form. Similarly, modifications to the amide group in other diphenyl ether structures, such as fomesafen (B1673529) (which has a sulfonamide), demonstrate that this position is critical for potent PPO inhibition. It is plausible that the acetamide group of this compound is involved in hydrogen bonding interactions within the PPO active site.
Quantitative Insights from Analogous Compounds:
To illustrate the structure-activity relationships, the following tables present data from studies on related diphenyl ether herbicides. This data, while not directly pertaining to this compound, provides a strong basis for understanding the structural requirements for PPO inhibition within this chemical class.
Table 1: Influence of Phenyl Ring Substituents on PPO Inhibitory Activity (Acifluorfen Analogues)
| Compound | R1 | R2 | PPO Inhibition (IC50, µM) | Herbicidal Activity |
| Acifluorfen | COOH | H | 1.48 | High |
| Acifluorfen-methyl | COOCH3 | H | ~0.004 | High |
| Analogue 1 | CONH2 | H | Lower than Acifluorfen | Moderate |
| Analogue 2 | H | COOH | Significantly Lower | Low |
This table illustrates the importance of the substituent at the R1 position and the nitro group at the 2-position for potent PPO inhibition and herbicidal activity. Esterification of the carboxylic acid can enhance activity.
Table 2: Effect of Phenoxy Ring Substituents on PPO Inhibition
| Compound | X | Y | PPO Inhibition (pI50) |
| Fomesafen | Cl | CF3 | High |
| Oxyfluorfen | Cl | OCF3 | High |
| Analogue 3 | H | H | Low |
| Analogue 4 | Cl | H | Moderate |
This table highlights the significant contribution of electron-withdrawing groups on the phenoxy ring to the PPO inhibitory potency of diphenyl ether herbicides.
Advanced Applications in Chemical Synthesis and Materials Science Research
Utility as a Synthetic Intermediate for Complex Organic Molecules
The strategic placement of reactive functional groups on the N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide scaffold renders it an invaluable precursor in the synthesis of a wide array of complex organic structures. The presence of nitro groups, an amide linkage, and an ether bridge allows for a variety of chemical transformations, making it a versatile building block for synthetic chemists.
Precursor in the Synthesis of Diverse Organic Compounds
This compound serves as a foundational molecule for the synthesis of more intricate organic compounds. The nitro groups can be readily reduced to amines, which can then undergo a plethora of reactions such as diazotization, acylation, and alkylation, opening pathways to a diverse range of derivatives. For instance, the reduction of the nitro groups followed by diazotization and subsequent nucleophilic substitution allows for the introduction of a wide variety of functional groups onto the aromatic rings.
Furthermore, the amide functionality can be hydrolyzed to yield the corresponding amine, providing another site for chemical modification. This versatility makes this compound a key starting material in multi-step syntheses, enabling the efficient construction of complex target molecules with desired functionalities and stereochemistries.
Role in the Chemical Synthesis of Structural Analogues
The synthesis of structural analogues of biologically active molecules is a cornerstone of medicinal chemistry and drug discovery. This compound provides a readily modifiable template for the creation of libraries of such analogues. By systematically altering the substituents on the phenyl rings or modifying the acetamide (B32628) group, researchers can investigate structure-activity relationships and optimize the biological properties of lead compounds.
The diphenyl ether linkage is a common motif in many biologically active compounds, and this compound offers a convenient entry point for the synthesis of novel derivatives containing this core structure. The ability to introduce diverse functionalities at specific positions on the molecule allows for the fine-tuning of electronic and steric properties, which can have a profound impact on biological activity.
Exploration in Functional Materials Development
The unique electronic and structural characteristics of this compound have also garnered interest in the field of materials science. Its rigid, extended structure, coupled with the presence of polarizable nitro groups, makes it an attractive candidate for the development of novel functional materials with interesting optical and liquid crystalline properties.
Building Block for Thermotropic Liquid Crystal Synthesis and Structure-Property Correlation Studies
Thermotropic liquid crystals are materials that exhibit liquid-crystalline properties within a specific temperature range. The rod-like shape and anisotropic nature of molecules are key factors in the formation of these mesophases. The elongated structure of this compound, along with its polar substituents, suggests its potential as a core mesogenic unit for the design of new liquid crystalline materials. rsc.orghku.hk
By attaching long alkyl or alkoxy chains to the this compound core, researchers can induce the formation of various liquid crystalline phases, such as nematic, smectic, and columnar phases. The systematic variation of the length and nature of these peripheral chains allows for detailed structure-property correlation studies, providing valuable insights into the molecular factors that govern liquid crystalline behavior. rsc.orghku.hk
| Structural Modification | Observed Effect on Liquid Crystalline Properties |
| Introduction of long alkyl chains | Promotes the formation of smectic phases |
| Increasing chain length | Stabilizes mesophases over a wider temperature range |
| Branching of alkyl chains | Can disrupt liquid crystalline ordering |
| Introduction of chiral centers | Can lead to the formation of cholesteric phases |
Contributions to the Development of Novel Optical Materials Based on Electronic Properties
The presence of nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of this compound. This electronic structure can give rise to interesting nonlinear optical (NLO) properties, making the compound and its derivatives promising candidates for applications in optoelectronics and photonics.
The charge-transfer characteristics within the molecule, arising from the interplay between the electron-donating ether linkage and the electron-withdrawing nitro groups, can lead to large second-order and third-order NLO responses. By incorporating this molecular scaffold into polymeric matrices or by creating self-assembled monolayers, it may be possible to develop new materials for applications such as frequency doubling, optical switching, and data storage. Further research in this area is focused on enhancing these NLO properties through targeted chemical modifications and the controlled organization of the molecules in the solid state.
Degradation Pathways and Environmental Chemical Fate
Elucidation of Chemical Degradation Pathways (e.g., Oxidation, Hydroxylation, Ring-Opening)
Information not available.
Identification and Characterization of Chemical Degradation By-products and Metabolites
Information not available.
Influence of Environmental Factors on Chemical Stability and Transformation Kinetics
Information not available.
Advanced Analytical Methodologies for Compound Detection and Characterization
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
No specific HPLC methods, including Reverse Phase (RP) HPLC, HPLC-MS, or UPLC, for the analysis of N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide were found in the reviewed literature.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis
There is no available information detailing the use of TLC for monitoring the synthesis or for the qualitative analysis of this compound.
Microscopic Techniques for Crystalline Morphology and Phase Analysis (e.g., Optical Microscopy)
No studies describing the crystalline morphology or phase analysis of this compound using optical microscopy or other microscopic techniques were identified.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide, and what reaction conditions are critical for yield optimization?
- Methodology :
- Step 1 : Nitration of 4-(4-nitrophenoxy)aniline using a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 2-position.
- Step 2 : Acetylation of the resulting intermediate with acetic anhydride in acetic acid under reflux (60–80°C, 4–6 hours).
- Purification : Recrystallization from aqueous ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Critical Factors : Moisture control, stoichiometric excess of acetic anhydride (~1.2 equiv.), and temperature stability to avoid byproduct formation .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : To verify aromatic proton environments (e.g., nitrophenoxy and nitro-substituted phenyl groups) and acetamide methyl/methylene signals.
- IR Spectroscopy : Confirmation of amide C=O stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- HRMS : For exact mass validation (theoretical [M+H]⁺ = 331.06 g/mol for C₁₄H₁₁N₃O₆) .
Q. What are the preliminary biological activities reported for structurally related nitrophenoxy acetamide derivatives?
- Findings :
- Analgesic Activity : Derivatives like N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide show comparable efficacy to paracetamol in pain models.
- Anti-inflammatory Potential : Compounds with nitro and phenoxy groups exhibit COX-2 inhibition, suggesting anti-hypernociceptive properties .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?
- Troubleshooting :
- Variable Temperature (VT) NMR : To assess dynamic effects (e.g., hindered rotation of the nitrophenoxy group).
- 2D NMR (COSY, HSQC) : For unambiguous assignment of overlapping signals.
- X-ray Crystallography : Definitive confirmation of molecular geometry if single crystals are obtainable (e.g., using SHELXL for refinement) .
Q. What strategies optimize regioselectivity in the nitration of 4-(4-nitrophenoxy)aniline to avoid para/meta byproducts?
- Optimization Approaches :
- Directed Ortho-Metallation : Use of directing groups (e.g., acetyl) to favor nitration at the 2-position.
- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance nitronium ion (NO₂⁺) electrophilicity for ortho attack.
- Low-Temperature Nitration (–10°C to 0°C) to minimize kinetic competition from meta pathways .
Q. How do substituent modifications (e.g., electron-withdrawing vs. donating groups) influence the biological activity of nitrophenoxy acetamides?
- Structure-Activity Relationship (SAR) Insights :
- Nitro Groups : Enhance electron-deficient aromatic systems, improving binding to hydrophobic enzyme pockets (e.g., COX-2).
- Phenoxy Linkers : Increase metabolic stability compared to alkyl chains.
- Acetamide Flexibility : Methyl substitutions on the phenyl ring reduce steric hindrance, boosting affinity .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- In Silico Tools :
- DFT Calculations : To map electrostatic potential surfaces (EPS) and identify reactive sites (e.g., nitro group para to the phenoxy oxygen).
- Molecular Dynamics (MD) : Simulate solvation effects and transition states for SNAr (nucleophilic aromatic substitution) reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
